3-Fluoro-4-(trifluoromethoxy)cinnamic acid

Lipophilicity Physicochemical Properties Medicinal Chemistry

3-Fluoro-4-(trifluoromethoxy)cinnamic acid (CAS 1261148-97-3) is a fluorinated building block with a unique 3-fluoro,4-trifluoromethoxy substitution pattern (LogP 2.82, TPSA 46.53 Ų) that enhances blood-brain barrier penetration. This motif is validated in TAK-915, a brain-penetrant PDE2A inhibitor. The electron-withdrawing groups modulate pKa and reactivity for amide couplings; the OCF3 group blocks oxidative metabolism. Non-interchangeable with mono-substituted or regioisomeric analogs. ≥98% purity. Procure this precise substitution pattern to maintain target engagement and permeability in lead optimization.

Molecular Formula C10H6F4O3
Molecular Weight 250.15 g/mol
CAS No. 1261148-97-3
Cat. No. B3094850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(trifluoromethoxy)cinnamic acid
CAS1261148-97-3
Molecular FormulaC10H6F4O3
Molecular Weight250.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC(=O)O)F)OC(F)(F)F
InChIInChI=1S/C10H6F4O3/c11-7-5-6(2-4-9(15)16)1-3-8(7)17-10(12,13)14/h1-5H,(H,15,16)/b4-2+
InChIKeyBMUYHTGYGJGQNY-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-(trifluoromethoxy)cinnamic acid (CAS 1261148-97-3): A Fluorinated Cinnamic Acid Building Block for Pharmaceutical Research


3-Fluoro-4-(trifluoromethoxy)cinnamic acid (CAS 1261148-97-3, C10H6F4O3, MW 250.15) is a fluorinated cinnamic acid derivative characterized by a 3-fluoro and 4-trifluoromethoxy substitution pattern on the phenyl ring . This compound is primarily utilized as a synthetic intermediate and building block in medicinal chemistry, with its fluorinated motif conferring distinct physicochemical properties such as increased lipophilicity and metabolic stability compared to non-fluorinated analogs . The compound is commercially available from multiple vendors at purities ≥95%, typically as an (E)-isomer .

Why 3-Fluoro-4-(trifluoromethoxy)cinnamic acid Cannot Be Readily Replaced by Other Cinnamic Acid Analogs


Cinnamic acid derivatives are widely employed in drug discovery due to their versatile reactivity and biological potential; however, subtle variations in substituent number, position, and electronic character profoundly alter lipophilicity, metabolic stability, and target engagement [1]. The combination of a 3-fluoro and a 4-trifluoromethoxy group creates a unique electron-withdrawing profile that is not replicated by mono-substituted analogs (e.g., 4-(trifluoromethoxy)cinnamic acid) or regioisomers (e.g., 4-fluoro-3-(trifluoromethoxy)cinnamic acid). Substituting this compound with a less lipophilic analog may compromise membrane permeability and bioavailability in downstream applications . The specific substitution pattern has been validated in advanced clinical candidates, underscoring its non-interchangeable nature [2].

Quantitative Differentiation of 3-Fluoro-4-(trifluoromethoxy)cinnamic acid Against Key Analogs


Increased Lipophilicity (LogP) Compared to 4-(Trifluoromethoxy)cinnamic Acid

3-Fluoro-4-(trifluoromethoxy)cinnamic acid exhibits a higher calculated LogP (2.82) compared to the mono-substituted analog 4-(trifluoromethoxy)cinnamic acid (LogP 2.68) . This difference of ΔLogP = +0.14 reflects increased lipophilicity conferred by the additional 3-fluoro substituent.

Lipophilicity Physicochemical Properties Medicinal Chemistry

Unique Physicochemical Fingerprint: Polar Surface Area and Rotatable Bond Count

The target compound possesses a Topological Polar Surface Area (TPSA) of 46.53 Ų and 3 rotatable bonds , distinguishing it from regioisomeric analogs. For instance, 4-fluoro-3-(trifluoromethoxy)cinnamic acid, while isomeric, exhibits a different spatial arrangement of electron-withdrawing groups, which can affect molecular recognition .

ADME Drug-likeness Physicochemical Profiling

Validated Scaffold in a High-Potency Clinical Candidate (TAK-915)

The 3-fluoro-4-(trifluoromethoxy)phenyl moiety is a critical component of TAK-915, a clinical-stage phosphodiesterase 2A (PDE2A) inhibitor with an IC50 of 0.61 nM and >4100-fold selectivity over PDE1A [1]. This demonstrates the scaffold's utility in achieving high potency and selectivity for a CNS target.

PDE2A Inhibition CNS Drug Discovery Scaffold Validation

Optimal Application Scenarios for 3-Fluoro-4-(trifluoromethoxy)cinnamic acid in Pharmaceutical R&D


Synthesis of CNS-Penetrant Drug Candidates

Leverage the compound's elevated LogP (2.82) and favorable TPSA (46.53 Ų) to design analogs with improved blood-brain barrier penetration. The 3-fluoro-4-(trifluoromethoxy)phenyl motif has been successfully employed in the clinical candidate TAK-915, a brain-penetrant PDE2A inhibitor [1].

Construction of Focused Libraries for Kinase or GPCR Targets

Utilize the compound as a versatile cinnamic acid building block for amide coupling or esterification reactions. The electron-withdrawing fluoro and trifluoromethoxy groups can modulate the pKa of the carboxylic acid and the electrophilicity of the α,β-unsaturated system, enabling fine-tuning of reactivity .

Development of Metabolic Stability Probes

The trifluoromethoxy group is known to enhance metabolic stability by blocking oxidative metabolism. Incorporate this scaffold into lead compounds to evaluate the impact of fluorination on cytochrome P450-mediated clearance, particularly when compared to non-fluorinated or mono-fluorinated cinnamic acid analogs .

Technical Documentation Hub

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